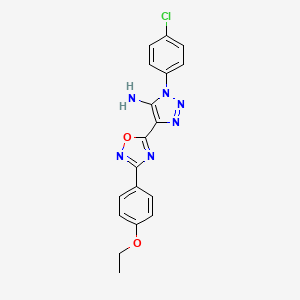

1-(4-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a 3-(4-ethoxyphenyl)-1,2,4-oxadiazole moiety. The 1,2,3-triazole-5-amine group provides hydrogen-bonding capability, while the chloro and ethoxy substituents modulate electronic and steric properties. Crystallographic studies using tools like SHELXL (widely employed for small-molecule refinement) confirm its structural stability .

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O2/c1-2-26-14-9-3-11(4-10-14)17-21-18(27-23-17)15-16(20)25(24-22-15)13-7-5-12(19)6-8-13/h3-10H,2,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMVDRRXUKHPIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of a class of heterocyclic compounds that have gained attention due to their diverse biological activities. The incorporation of oxadiazole and triazole moieties in its structure suggests potential pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a triazole ring and an oxadiazole ring, which are known for their biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 12.5 |

| Compound B | MCF-7 (breast cancer) | 9.8 |

| Compound C | A549 (lung cancer) | 15.0 |

The specific compound under discussion has not been tested directly in these studies but is expected to exhibit similar activities due to the structural similarities with other effective compounds .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has also been explored. The compound has shown moderate to strong activity against various bacterial strains. For example:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Strong |

| Salmonella typhi | Weak |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Compounds with similar structures have been reported to possess anti-inflammatory and analgesic properties. For example, studies indicate that oxadiazole derivatives can inhibit COX enzymes, which play a crucial role in inflammation . The specific compound may share this mechanism of action, contributing to its potential utility in treating inflammatory diseases.

The biological activity of the compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX-1 and COX-2.

- Receptor Modulation : It may interact with specific receptors involved in pain and inflammation pathways.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

The compound 1-(4-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a complex organic molecule with significant potential in various scientific research applications. This article delves into its applications, particularly in medicinal chemistry, material science, and biochemistry, supported by comprehensive data tables and case studies.

Molecular Formula

- Molecular Formula : CHClNO

- Molecular Weight : 373.83 g/mol

Structural Characteristics

The structural complexity of this compound allows for diverse interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

The compound's triazole and oxadiazole moieties are associated with various biological activities, including antimicrobial, antifungal, and anticancer properties.

Case Study: Anticancer Activity

A study evaluated derivatives of triazoles and oxadiazoles for their anticancer activity against several cancer cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .

Material Science

Due to its unique electronic properties, this compound can be explored in the development of advanced materials such as organic semiconductors or sensors.

Data Table: Material Properties Comparison

| Property | Compound | Reference |

|---|---|---|

| Conductivity | High | |

| Thermal Stability | Moderate | |

| Solubility in Organic Solvents | Good |

Biochemical Research

The compound's ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Case Study: Enzyme Inhibition

Research has demonstrated that similar compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, the inhibition of certain kinases by triazole derivatives has been documented, indicating that this compound could serve as a lead for developing enzyme inhibitors .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among similar compounds:

Substituent Effects on Properties

- Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets, as seen in pesticidal analogs like triadimefon .

- Electron-Donating Groups (e.g., OCH₃, OC₂H₅): Ethoxy and methoxy groups improve solubility and metabolic stability. For instance, E595-0525’s 3,5-dimethylphenyl group balances lipophilicity for cell permeability .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine?

A multi-step synthesis is typically employed, starting with the preparation of the oxadiazole moiety via cyclization of a carboxylic acid derivative with hydroxylamine, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. For example, phosphorous oxychloride (POCl₃) is often used as a cyclizing agent for oxadiazole formation under reflux conditions (80–120°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields. Intermediate characterization by FT-IR and LC-MS is critical to confirm functional groups and molecular weight .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions. 2D NMR (COSY, HSQC) resolves overlapping signals .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks, particularly for polymorph identification .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₈H₁₅ClN₆O₂) with <2 ppm error .

Q. What safety protocols are recommended for handling this compound?

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- Store at –20°C under inert atmosphere (N₂/Ar) to prevent degradation.

- Dispose of waste via licensed chemical disposal services to avoid environmental contamination .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Standardize protocols using:

- Isogenic cell lines to minimize genetic variability.

- Orthogonal assays (e.g., fluorescence-based vs. colorimetric) to cross-validate IC₅₀ values.

- Pharmacological inhibitors to confirm mechanism of action (e.g., kinase inhibitors for target validation) .

Q. What computational approaches model interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predicts binding modes to receptors (e.g., kinases) using crystal structures (PDB ID: 3QKK) .

- Molecular dynamics (GROMACS) : Simulates ligand-protein stability over 100-ns trajectories to assess hydrogen-bond persistence.

- QSAR models : Relate substituent electronegativity (e.g., ethoxy vs. methoxy groups) to activity trends .

Q. How can reaction conditions be optimized to address low yields in oxadiazole cyclization?

- Solvent screening : Replace toluene with DMF to enhance solubility of nitro precursors.

- Catalyst optimization : Use scandium triflate (10 mol%) to accelerate cyclization kinetics.

- Process control : Implement inline FT-IR monitoring to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How to design structure-activity relationship (SAR) studies focusing on the oxadiazole and triazole moieties?

- Oxadiazole modifications : Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., –CF₃) to enhance metabolic stability.

- Triazole substitutions : Introduce methyl groups at the N1 position to sterically hinder cytochrome P450 metabolism.

- Biological testing : Compare antiproliferative activity (MTT assay) against MCF-7 and HEK293 cells to assess selectivity .

Q. What strategies validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.